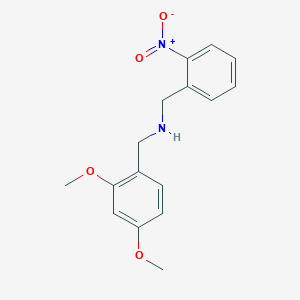![molecular formula C30H29NO8S3 B405950 DIMETHYL 2-[1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405950.png)
DIMETHYL 2-[1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(1-[3-(3,4-dimethoxyphenyl)acryloyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
Dimethyl 2-(1-[3-(3,4-dimethoxyphenyl)acryloyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学的研究の応用
Dimethyl 2-(1-[3-(3,4-dimethoxyphenyl)acryloyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activities, such as anticancer, antibacterial, or antifungal properties.
Medicine: It could be explored as a potential therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives and thioxo compounds, such as:
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl (furan-2-yl)methanone
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness
What sets DIMETHYL 2-[1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE apart is its unique combination of functional groups, which may confer specific properties and activities not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development .
特性
分子式 |
C30H29NO8S3 |
|---|---|
分子量 |
627.8g/mol |
IUPAC名 |
dimethyl 2-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C30H29NO8S3/c1-30(2)26(40)23(29-41-24(27(33)38-6)25(42-29)28(34)39-7)18-15-17(35-3)10-11-19(18)31(30)22(32)13-9-16-8-12-20(36-4)21(14-16)37-5/h8-15H,1-7H3/b13-9+ |
InChIキー |
MNVVWZYRFSYTHD-UKTHLTGXSA-N |
異性体SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)/C=C/C4=CC(=C(C=C4)OC)OC)C=CC(=C3)OC)C |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C=CC4=CC(=C(C=C4)OC)OC)C=CC(=C3)OC)C |
正規SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C=CC4=CC(=C(C=C4)OC)OC)C=CC(=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


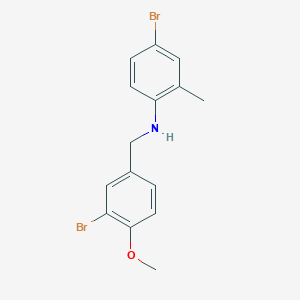
![N-[(3-methoxyphenyl)methyl]adamantan-2-amine](/img/structure/B405874.png)
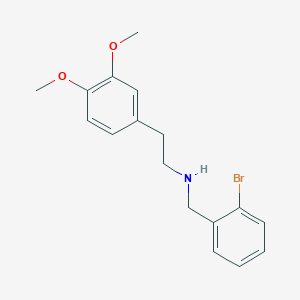
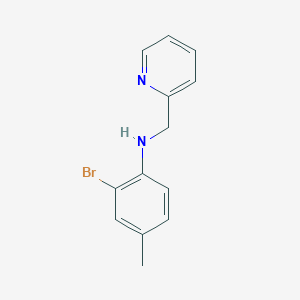
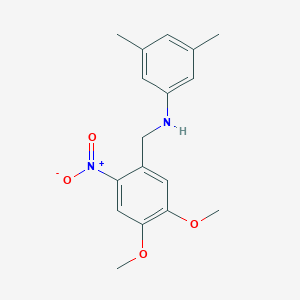
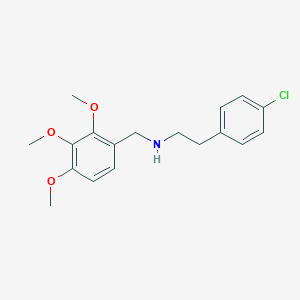

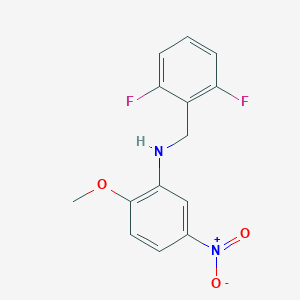
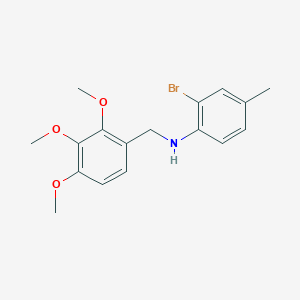
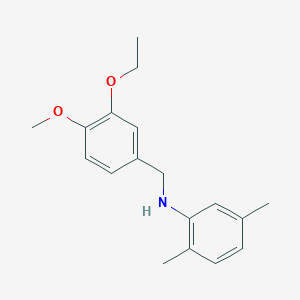
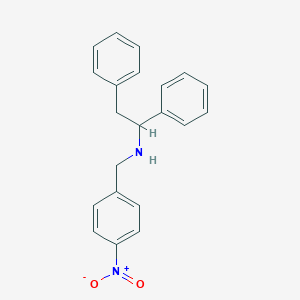
![Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine](/img/structure/B405889.png)
